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Compound of Interest

2-(Aminomethyl)-4-methylphenol
Compound Name:
hydrochloride

Cat. No.: B1384072

An In-depth Technical Guide to the Chemical Properties of 2-(Aminomethyl)-4-methylphenol
Hydrochloride

This technical guide provides a comprehensive overview of the chemical properties, synthesis,
and potential biological activities of 2-(Aminomethyl)-4-methylphenol hydrochloride. The
information is intended for researchers, scientists, and professionals in the field of drug
development and chemical research.

Chemical Identity and Physical Properties

2-(Aminomethyl)-4-methylphenol hydrochloride is a phenolic compound containing an
aminomethyl group ortho to the hydroxyl group and a methyl group para to the hydroxyl group.
The presence of the amine group allows for the formation of a hydrochloride salt, which
typically enhances water solubility.

Table 1: Physical and Chemical Properties of 2-(Aminomethyl)-4-methylphenol and its
Hydrochloride Salt
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Property Value Source/Comment
2-(Aminomethyl)-4-

IUPAC Name -
methylphenol hydrochloride
2-Hydroxy-5-

Synonyms methylbenzylamine -
hydrochloride

Molecular Formula CsH12CINO -

Molecular Weight 173.64 g/mol [1]

Appearance Predicted to be a solid. Based on related compounds.
Data not available for the
hydrochloride salt. The free

Melting Point base (2-Amino-4- [2]
methylphenol) melts at 133-

136 °C.

Boiling Point Data not available. -
Expected to be soluble in
water and polar organic

Solubility solvents like ethanol and [3][4]
DMSO. The free base has low
water solubility (< 1 mg/mL).

Data not available. The
phenolic hydroxyl group is
pKa -

weakly acidic, and the amino

group is basic.

Synthesis

A plausible and common method for the synthesis of 2-(Aminomethyl)-4-methylphenol

hydrochloride is the Mannich reaction. This reaction involves the aminoalkylation of an acidic

proton of a phenol using formaldehyde and a primary or secondary amine, typically as its

hydrochloride salt. In this case, p-cresol would be the starting phenol, and ammonia (in the

form of ammonium chloride) would provide the amino group.
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Proposed Synthetic Pathway

The synthesis can be conceptualized as a one-pot reaction where p-cresol is reacted with
formaldehyde and ammonium chloride. The reaction proceeds via the formation of an
electrophilic iminium ion from formaldehyde and ammonia, which then attacks the electron-rich
aromatic ring of p-cresol, preferentially at the ortho position to the activating hydroxyl group.

Ve

Reactants
(Ammonium Chloride)
4 Reaction
| Product
[ } / Mannich Reaction 2-(Aminomethyl)-4-methylphenol
PO (in a suitable solvent, e.g., ethanol) hydrochloride
\ Ll

AN J/

Click to download full resolution via product page

Caption: Proposed synthesis workflow for 2-(Aminomethyl)-4-methylphenol hydrochloride
via the Mannich reaction.

General Experimental Protocol

¢ Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic
stirrer, dissolve p-cresol in a suitable solvent such as ethanol.

o Addition of Reagents: Add an equimolar amount of ammonium chloride followed by a slight
excess of formaldehyde (typically as a 37% aqueous solution).

e Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours. The
progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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» Workup and Isolation: After completion, cool the reaction mixture to room temperature. The
product may precipitate out of the solution. If not, the solvent can be removed under reduced
pressure.

 Purification: The crude product can be purified by recrystallization from a suitable solvent
system, such as ethanol/water or isopropanol, to yield the pure 2-(Aminomethyl)-4-
methylphenol hydrochloride.

Spectroscopic Characterization

Detailed experimental spectra for 2-(Aminomethyl)-4-methylphenol hydrochloride are not
readily available in the public domain. However, the expected spectral characteristics can be
predicted based on its structure and data from analogous compounds.

'H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the
benzylic methylene protons, the methyl protons, and the protons of the ammonium and
hydroxyl groups.

Table 2: Predicted *H NMR Chemical Shifts (in DMSO-ds)
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Chemical Shift Lo .
Protons Multiplicity Integration Notes
(3, ppm)
N Coupled to H at

Ar-H (position 3) ~6.8-7.0 d 1H N
position 5.
Coupled to H at

Ar-H (position 5) ~6.7-6.9 dd 1H positions 3 and
6.

N Coupled to H at

Ar-H (position 6) ~7.0-7.2 d 1H N
position 5.

-CHz2-NHs* ~4.0-4.2 s 2H Benzylic protons.
Methyl group on

-CHs ~2.2-2.3 s 3H 9 -p.
the aromatic ring.
Ammonium

-NHs* ~8.0-9.0 brs 3H protons, broad
due to exchange.
Phenolic

-OH ~9.0-10.0 s 1H

hydroxy! proton.

3C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

Table 3: Predicted 13C NMR Chemical Shifts (in DMSO-de)
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Carbon Atom Chemical Shift (6, ppm)
C1 (-C-OH) ~150-155

C2 (-C-CHzNHs™) ~120-125

C3 (-CH) ~130-135

C4 (-C-CHs) ~130-135

C5 (-CH) ~115-120

C6 (-CH) ~125-130

-CH2-NHs+ ~40-45

-CHs ~20-25

FTIR Spectroscopy

The infrared spectrum will show characteristic absorption bands for the different functional
groups present in the molecule.

Table 4: Expected FTIR Absorption Bands

Functional Group Wavenumber (cm~?) Intensity

O-H stretch (phenol) 3200-3600 Broad, Strong
N-H stretch (ammonium) 2800-3200 Broad, Strong
C-H stretch (aromatic) 3000-3100 Medium

C-H stretch (aliphatic) 2850-3000 Medium

N-H bend (ammonium) 1500-1600 Strong

C=C stretch (aromatic) 1450-1600 Medium to Strong
C-N stretch 1000-1250 Medium

C-O stretch (phenol) 1150-1250 Strong
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Mass Spectrometry

In mass spectrometry with electrospray ionization (ESI), the molecule is expected to be
detected as its cation [M-CI]*. The fragmentation pattern in electron ionization (El) of the free
base would likely involve the loss of the aminomethyl group or cleavage of the aromatic ring.

Table 5: Expected Mass Spectrometry Fragments (of the free base)

m/z Possible Fragment

137 [M]* (Molecular ion of the free base)
120 [M - NHs]*

107 [M - CH2NH]*

77 [CeHs]*

Potential Biological Activity

While specific biological data for 2-(Aminomethyl)-4-methylphenol hydrochloride is scarce,
the structural motifs suggest potential antioxidant and cytotoxic activities, which are common
for phenolic compounds.

Antioxidant Activity

Phenolic compounds are well-known antioxidants. Their mechanism of action typically involves
the donation of a hydrogen atom from the phenolic hydroxyl group to neutralize free radicals,
thereby terminating radical chain reactions. The resulting phenoxyl radical is stabilized by
resonance.
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Caption: General mechanism of antioxidant activity for phenolic compounds.

The presence of the electron-donating aminomethyl and methyl groups on the aromatic ring
may enhance the antioxidant potential of the phenolic hydroxyl group.

Cytotoxic Activity

Many phenolic compounds have been investigated for their cytotoxic effects against various
cancer cell lines[5][6]. The mechanisms can be complex, sometimes involving the generation of
reactive oxygen species (pro-oxidant effect) under certain conditions, which can induce
apoptosis in cancer cells. The potential cytotoxicity of 2-(Aminomethyl)-4-methylphenol
hydrochloride would require experimental validation.

Conclusion

2-(Aminomethyl)-4-methylphenol hydrochloride is a compound with potential applications in
medicinal chemistry and other areas of chemical research. While detailed experimental data for
this specific molecule is limited, its chemical properties and biological activities can be inferred
from its structural features and the known behavior of related phenolic compounds. The
synthetic route via the Mannich reaction is straightforward, and the expected spectroscopic
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characteristics provide a basis for its identification and characterization. Further research is
warranted to fully elucidate its physical, chemical, and biological properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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